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molecular formula C8H12O3 B596963 Methyl 3-cyclobutyl-3-oxopropanoate CAS No. 137638-05-2

Methyl 3-cyclobutyl-3-oxopropanoate

Cat. No. B596963
M. Wt: 156.181
InChI Key: VOLSRTAMKIBBTQ-UHFFFAOYSA-N
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Patent
US08202868B2

Procedure details

22 g of meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (152.7 mmol) and 36.9 ml of pyridine (457.2 mmol) were dissolved in 200 ml of dichloromethane. 18.1 g of cyclobutylcarbonic acid chloride were added at 0 to 10° C. The reaction mixture was stirred overnight at room temperature, washed with 1 N HCl and extracted with dichloromethane. The organic layer was washed with water, dried over magnesium sulfate, filtered, and then concentrated to dryness. The oily residue was dissolved in 300 ml of methanol and heated under reflux for 2 h. The reaction mixture was concentrated to dryness and the residue purified via silica gel chromatography with ethyl acetate as eluent. Yield: 21.2 g
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
36.9 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
cyclobutylcarbonic acid chloride
Quantity
18.1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[C:2]1(C)[O:9][C:7](=[O:8])[CH2:6][C:4](=[O:5])O1.N1[CH:16]=[CH:15][CH:14]=[CH:13]C=1.C1([ClH]C(Cl)=O)CCC1>ClCCl>[CH3:2][O:9][C:7](=[O:8])[CH2:6][C:4]([CH:13]1[CH2:14][CH2:15][CH2:16]1)=[O:5]

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Name
Quantity
36.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
cyclobutylcarbonic acid chloride
Quantity
18.1 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 1 N HCl
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
WASH
Type
WASH
Details
The organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in 300 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the residue purified via silica gel chromatography with ethyl acetate as eluent

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC(CC(=O)C1CCC1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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